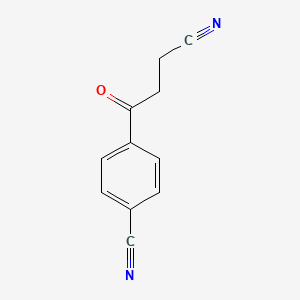

4-(4-Cyanophenyl)-4-oxobutyronitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-cyanopropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKNUQCFRRIXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642225 | |

| Record name | 4-(3-Cyanopropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-45-8 | |

| Record name | 4-Cyano-γ-oxobenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Cyanopropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Cyanophenyl 4 Oxobutyronitrile and Its Functionalized Analogues

Established Synthetic Pathways to 4-(4-Cyanophenyl)-4-oxobutyronitrile

Precursor-Based Approaches to the Core Structure

The construction of the this compound core structure is conceptually based on established organic reactions, primarily the Friedel-Crafts acylation. vedantu.comorganic-chemistry.org This electrophilic aromatic substitution reaction is a fundamental method for attaching an acyl group to an aromatic ring. vedantu.com In a typical approach, a cyanophenyl-containing substrate is reacted with a four-carbon acylating agent.

A plausible and widely utilized precursor-based strategy involves the Friedel-Crafts acylation of benzonitrile (B105546) (cyanobenzene) with succinic anhydride (B1165640). vedantu.comstackexchange.combeilstein-journals.org This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), would form 4-(4-cyanophenyl)-4-oxobutanoic acid. wikipedia.org The mechanism involves the generation of an acylium ion from the reaction between succinic anhydride and the Lewis acid catalyst. vedantu.comstackexchange.com This electrophile then attacks the benzonitrile ring, preferentially at the para position due to electronic and steric factors, to yield the keto-acid intermediate. Subsequent chemical transformations would be required to convert the carboxylic acid group into the nitrile group, thus completing the synthesis of this compound.

Chemo-Selective Reaction Strategies for Structural Elaboration

Once the this compound core is assembled, chemo-selective reactions can be employed to introduce additional functional groups or modify the existing structure. The reactivity of the ketone and nitrile functionalities, as well as the methylene (B1212753) groups, allows for targeted structural elaboration. For instance, reactions targeting the α-carbon to the nitrile group or the methylene group adjacent to the carbonyl can lead to a diverse array of functionalized analogues. These elaborations are crucial for modulating the chemical and physical properties of the molecule.

Synthesis of Phosphorylated Derivatives and Analogues (e.g., 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile)

Phosphorylated derivatives of 4-aryl-4-oxobutanenitriles represent an important class of functionalized analogues. Their synthesis is achieved through methods that construct the carbon skeleton while incorporating the phosphonate (B1237965) group.

Michael Addition-Based Strategies

The Michael addition, or conjugate addition, is a key strategy for synthesizing phosphorylated derivatives. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While direct Michael addition to a precursor of this compound is one possible route, a more documented approach involves building the molecule through the addition of a phosphorylated Michael acceptor. mdpi.com Research has described a synthetic approach to 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile based on the reaction of aromatic aldehydes with these specialized acceptors. mdpi.com

Condensation Reactions with Aromatic Aldehydes and Phosphorylated Michael Acceptors

A well-documented method for synthesizing 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile involves a condensation reaction. mdpi.com This approach utilizes an aromatic aldehyde and a phosphorylated Michael acceptor, such as 2-dialkylphosphonomethylpropenenitrile. mdpi.com The reaction is typically conducted in a solvent like N,N-dimethylformamide (DMF) and is catalyzed by a combination of a thiazolium salt (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) and a base like triethylamine. mdpi.com

The mechanism begins with the deprotonation of the thiazolium salt to form a catalytic species. mdpi.com This catalyst then facilitates the condensation of the aromatic aldehyde with the phosphorylated propenenitrile, leading to the formation of the desired 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile product in good yields. mdpi.com The structures of the resulting compounds are confirmed using various spectroscopic methods, including IR and NMR (¹H, ¹³C, and ³¹P-NMR). mdpi.com

The successful synthesis of various analogues using this method has been reported, demonstrating its versatility. The table below summarizes the synthesis of representative compounds.

| Aryl Group (from Aldehyde) | Phosphonate Group | Product | Yield (%) |

| 4-Chlorophenyl | Methyl phenyl | Methyl phenyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 68 |

| 4-Methoxyphenyl | Dimethyl | Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate | 77 |

Data sourced from Yaccoubi, F., et al. (2022). mdpi.com

Exploration of Carbon-Carbon Bond Formation Methodologies Incorporating the 4-Cyanophenyl-4-oxobutyronitrile Moiety

The 4-cyanophenyl-4-oxobutyronitrile scaffold is not only a synthetic target but also a versatile building block for constructing more complex molecular architectures through carbon-carbon bond formation. The inherent functionality of the molecule provides multiple sites for such reactions.

An important example of a C-C bond-forming reaction utilizing a similar core structure is intramolecular cyclization. A study on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrated a facile and efficient method for their conversion into 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds via a nucleophilic intramolecular cyclization, where the amino group on the phenyl ring attacks one of the carbonyl or nitrile groups in the butanenitrile chain, followed by an oxidation step. nih.gov This methodology highlights how the 4-aryl-4-oxobutanenitrile framework can be used to generate complex heterocyclic systems. Although the specific substrate was a 2-aminophenyl analogue, the principle of intramolecular cyclization represents a powerful strategy that could be adapted for derivatives of this compound, provided a suitable nucleophilic group is present on the cyanophenyl ring. nih.gov Such cyclizations are pivotal in synthesizing diverse heterocyclic compounds. researchgate.netnih.govnih.gov

Design and Synthesis of Advanced Architectures Incorporating the 4-Cyanophenyl-4-oxobutyronitrile Scaffold

The strategic functionalization of this compound enables the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. The inherent reactivity of the dicarbonyl and nitrile moieties allows for cyclization and multicomponent reactions to construct elaborate molecular frameworks.

One notable example of the construction of an advanced architecture is the synthesis of pyrimidine (B1678525) derivatives. For instance, the reaction of a chalcone (B49325) precursor, which can be derived from 4-acetylbenzonitrile, with thiourea (B124793) leads to the formation of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. This transformation highlights the utility of the α,β-unsaturated ketone system, a close analogue of the 1,3-dicarbonyl functionality present in this compound, in building complex heterocyclic systems. The reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

The general reactivity of the this compound scaffold can be exploited in various classical organic reactions to yield a range of heterocyclic systems. The ketone functionality is susceptible to condensation reactions with binucleophiles, while the activated methylene and nitrile groups can participate in cyclization and addition reactions.

Synthesis of Pyridazine (B1198779) Derivatives:

The 1,4-dicarbonyl-like nature of the this compound scaffold makes it an ideal precursor for the synthesis of pyridazine derivatives. The reaction with hydrazine (B178648) hydrate (B1144303) is a well-established method for the construction of the pyridazine ring. This reaction typically proceeds through the initial formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Hydrazine hydrate | 6-(4-Cyanophenyl)-4,5-dihydropyridazin-3(2H)-one | Reflux in ethanol | Not reported | General Method |

| 6-(4-Cyanophenyl)-4,5-dihydropyridazin-3(2H)-one | Oxidizing agent (e.g., Br₂) | 6-(4-Cyanophenyl)pyridazin-3(2H)-one | Varies | Not reported | General Method |

Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives:

The reaction of 1,3-dicarbonyl compounds with hydrazine and hydroxylamine (B1172632) is a fundamental method for the synthesis of pyrazoles and isoxazoles, respectively. Although this compound is a 1,4-dicarbonyl precursor, its reactivity can be tailored. For example, Knoevenagel condensation of the active methylene group with an aldehyde, followed by reaction with hydrazine or hydroxylamine, can lead to the formation of pyrazole or isoxazole derivatives.

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Product | Reference |

| This compound | Aromatic aldehyde | α,β-Unsaturated ketone | Hydrazine | Pyrazole derivative | General Method |

| This compound | Aromatic aldehyde | α,β-Unsaturated ketone | Hydroxylamine | Isoxazole derivative | General Method |

Synthesis of Thiophene (B33073) Derivatives via Gewald Reaction:

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. The 4-oxo group and the adjacent methylene group in this compound make it a suitable substrate for this reaction, potentially leading to the formation of thiophene derivatives with a cyanophenyl substituent.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Reference |

| This compound | Malononitrile | Elemental Sulfur | 2-Amino-4-(4-cyanophenyl)-5-(cyanomethyl)thiophene-3-carbonitrile | Morpholine | General Method |

Advanced Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

The FT-IR spectrum of "4-(4-Cyanophenyl)-4-oxobutyronitrile" is expected to be dominated by the characteristic absorption bands of its key functional groups.

Nitrile (C≡N) Stretch: The nitrile group has a very sharp and intense absorption band in a relatively uncongested region of the spectrum, making it easily identifiable. For an aromatic nitrile, this stretch is typically observed in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The aliphatic nitrile will also show a strong, sharp peak in a similar region, around 2240-2260 cm⁻¹. libretexts.org

Carbonyl (C=O) Stretch: The carbonyl group of the aryl ketone will exhibit a strong and sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the range of 1685-1666 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Aromatic (C=C) Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of sharp, medium-intensity bands in the region of 1600-1450 cm⁻¹. blogspot.comorgchemboulder.comresearchgate.net The para-substitution pattern can also be inferred from the out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ region. blogspot.com

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring typically appears as a group of weak to medium bands just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. orgchemboulder.comlibretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (B1212753) groups in the butyronitrile (B89842) chain are expected to appear as medium to strong bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Ketone | C=O Stretch | 1666 - 1685 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C-H | C-H Bend (out-of-plane) | 800 - 860 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ), techniques such as Electrospray Ionization (ESI) and High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provide complementary data.

ESI-MS is a soft ionization technique ideal for determining the molecular weight of polar molecules. In a typical ESI-MS analysis of this compound, the compound would be expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺.

The analysis would yield a prominent ion peak corresponding to the protonated molecule, which would allow for the confirmation of the molecular weight.

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Expected m/z |

|---|---|

| [C₁₁H₈N₂O + H]⁺ | 185.07 |

Note: The specific ions observed and their relative intensities would depend on the experimental conditions, such as the solvent system and instrument settings. This data is predictive.

HR-EIMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This technique involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the carbonyl group. Expected fragments would include the 4-cyanobenzoyl cation and other characteristic ions resulting from the loss of small neutral molecules.

Table 2: Plausible High-Resolution Mass Fragments for this compound

| Fragment Structure | Plausible m/z | Elemental Composition |

|---|---|---|

| [C₈H₄NO]⁺ | 129.03 | The 4-cyanobenzoyl cation, resulting from cleavage of the bond between the carbonyl carbon and the adjacent methylene group. |

Note: This represents a theoretical fragmentation pattern. Actual experimental data is required for confirmation.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal XRD, a high-quality crystal of this compound would be required. The analysis would reveal the absolute structure of the molecule, including the conformation of the butyronitrile chain relative to the cyanophenyl ring. Detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, would be determined. Furthermore, this technique would elucidate non-covalent interactions, like hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice.

PXRD is used to analyze a polycrystalline sample, providing information about the bulk material's crystalline phases. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. This allows for phase identification and assessment of sample purity. For nanomaterials, the width of the diffraction peaks can be used in the Scherrer equation to estimate the average size of the crystallites.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group. The conjugated system, which includes the phenyl ring and the carbonyl group, will significantly influence the position and intensity of these absorption maxima (λ_max). The exact λ_max values are sensitive to the solvent used for the analysis due to solvatochromic effects.

Fluorescence and Phosphorescence Spectroscopy for Photophysical Property Assessment

Fluorescence and phosphorescence spectroscopy are powerful techniques used to investigate the electronic structure and excited-state dynamics of molecules. For a compound like this compound, these methods would provide insights into its potential as a molecular probe, sensor, or component in optoelectronic materials.

Absorption and Emission Spectra Analysis

The analysis of absorption and emission spectra is fundamental to understanding the photophysical behavior of a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to higher electronic states. For aromatic compounds such as benzonitrile (B105546) derivatives, discrete absorption bands are typically observed in the near-ultraviolet region. aip.org

The emission spectrum, which includes fluorescence and phosphorescence, shows the wavelengths of light emitted as the molecule relaxes from an excited state. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural and electronic changes upon excitation. While specific data for this compound is not available, related cyanophenyl-containing molecules are known to exhibit fluorescence. uea.ac.ukrsc.org

Interactive Data Table: Hypothetical Photophysical Data

No experimental data found for this compound. The table below is a template illustrating how such data would be presented.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

Solvatochromic Behavior and its Correlation with Molecular Structure

Solvatochromism is the change in the absorption or emission spectrum of a compound when dissolved in solvents of different polarities. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.govnih.gov For polar molecules like those containing cyano and carbonyl groups, an increase in solvent polarity often leads to a shift in the emission spectrum.

A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift indicates a less polar excited state. wikipedia.org Studying the solvatochromic behavior of this compound would provide valuable information about its dipole moment changes upon excitation and the nature of its excited states. uea.ac.uknih.gov

Advanced Surface and Trace Analysis Techniques

Surface-sensitive techniques are crucial for characterizing the behavior of molecules at interfaces, which is important for applications in catalysis, sensing, and materials science.

Surface-Enhanced Raman Scattering (SERS) for Enhanced Vibrational Fingerprinting

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that provides detailed vibrational information about molecules adsorbed on nanostructured metal surfaces. nih.gov The C≡N stretching vibration in aromatic nitriles gives a characteristic sharp and intense peak in the Raman spectrum, typically around 2220-2240 cm⁻¹. spectroscopyonline.com In a SERS experiment with this compound, shifts in this and other vibrational modes would indicate the orientation and binding of the molecule to the metal surface.

Interactive Data Table: Hypothetical SERS Data

No experimental SERS data found for this compound. The table below is a template illustrating how such data would be presented.

| Vibrational Mode | Raman Shift (cm⁻¹) | SERS Shift (cm⁻¹) | Enhancement Factor |

| C≡N stretch | Data not available | Data not available | Data not available |

| C=O stretch | Data not available | Data not available | Data not available |

| Aromatic ring modes | Data not available | Data not available | Data not available |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. osti.gov For this compound adsorbed on a surface, XPS would be used to quantify the amounts of carbon, nitrogen, and oxygen. researchgate.netnih.gov High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal the different chemical environments of these elements, such as the nitrile nitrogen versus other nitrogen species, and the carbonyl oxygen. rsc.org This information is vital for understanding surface functionalization and reactions. researchgate.net

Quantum Chemical Calculations (Ab Initio and Density Functional Theory (DFT) Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and stability of molecules. These methods, which solve the Schrödinger equation or its density-based equivalent, are essential for predicting a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

A foundational step in computational chemistry is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Following optimization, an analysis of the electronic structure would reveal key chemical reactivity indicators. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and its tendency to undergo electronic transitions. A large gap typically signifies high stability, whereas a small gap suggests the molecule is more reactive. While DFT studies on other cyanophenyl-containing compounds have been performed, specific values for the HOMO-LUMO gap of this compound are not documented in the searched literature.

Prediction of Spectroscopic Properties (e.g., FT-IR, UV-Vis Spectra)

Computational methods can accurately predict spectroscopic data. By calculating the vibrational frequencies of a molecule, a theoretical FT-IR spectrum can be generated, which helps in the identification of functional groups. Similarly, time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to a UV-Vis spectrum. Such theoretical spectra are invaluable for interpreting experimental results. However, no specific computationally predicted FT-IR or UV-Vis spectra for this compound have been published.

Calculation of Energetic Profiles and Transition States for Reaction Pathways

Understanding how a molecule reacts is a primary goal of chemistry. Computational chemistry can map out the entire energy landscape of a chemical reaction, identifying the low-energy paths from reactants to products. This involves locating transition states—the high-energy structures that connect reactants, intermediates, and products. The calculation of these energetic profiles provides deep insights into reaction kinetics and mechanisms. For instance, the addition of hydrogen cyanide to ketones is a well-known reaction class, and computational studies can elucidate the precise mechanism, including the activation energies involved. libretexts.orgchemguide.co.uk However, reaction pathways specifically involving this compound have not been computationally modeled in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could explore its different possible shapes (conformations) and how it interacts with other molecules, such as solvents or other reactants. This information is crucial for understanding its behavior in a real-world chemical system. No MD simulation studies focused on this specific compound were identified.

Semi-Empirical Methods for Expedited Structural and Electronic Predictions

Semi-empirical methods are a faster, albeit less accurate, alternative to ab initio and DFT methods. They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. These methods are useful for quickly screening large numbers of molecules or for studying very large systems where more computationally expensive methods would be prohibitive. While they could be applied to this compound for rapid predictions, no such studies have been reported.

Computational Investigation of Ligand-Receptor Interactions (e.g., Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy. researchgate.netunina.it

The interactions between a ligand and a receptor are governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. unina.it The specific functional groups on a ligand, such as the cyano and ketone groups in this compound, play a crucial role in these interactions. For instance, the nitrogen atom of the cyano group and the oxygen atom of the ketone group can act as hydrogen bond acceptors. unina.it

In the absence of direct studies on this compound, research on analogous compounds can provide insights. For example, molecular docking studies on a series of 4-chlorophenylquinazoline-4-[3H]-one derivatives as potential COX-2 inhibitors revealed that the stability of the ligand-receptor complex, indicated by a low rerank score (RS), is predictive of high activity. impactfactor.org One of the synthesized compounds showed an RS value of -122.54 kcal/mol, suggesting a stable interaction with the COX-2 enzyme. impactfactor.org Similarly, docking studies of p-nitrophenyl hydrazone derivatives against COX-2 and other enzymes have been used to assess their potential as multi-target inhibitors. thieme-connect.de

The following table summarizes docking results for representative compounds with structural similarities to this compound, illustrating the type of data generated from such computational studies.

| Compound Class | Target Protein | Key Finding/Metric |

| 4-Chlorophenylquinazoline-4-[3H]-one Derivatives | COX-2 | Rerank Score (RS) of -122.54 kcal/mol for the most active compound. impactfactor.org |

| p-Nitrophenyl Hydrazone Derivatives | COX-2, 5-LOX, H+/K+ ATPase | Identification of potential multi-target inhibitors through docking simulations. thieme-connect.de |

| Phenyl Ketone Derivatives | Oxidoreductase | Docking results consistent with proteomic data, suggesting modulation of oxidoreductase activity. scienceopen.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Machine Learning Approaches in Chemical Research, Including Reactivity Prediction and Property Correlation

Machine learning (ML) has emerged as a powerful tool in chemical research for predicting molecular properties and reactivity, often significantly faster than traditional computational methods. nih.govresearchgate.net These approaches use algorithms to learn from large datasets of chemical information to make predictions for new, unstudied molecules.

Reactivity Prediction:

Predicting the chemical reactivity of a molecule is a fundamental challenge in chemistry. Machine learning models can be trained on extensive databases of known reactions to predict the likely outcomes of new chemical transformations. nips.cc For instance, a machine learning approach has been developed to predict the general reactivity and chemical compatibility of a large number of organic materials by learning from their electronic and structural properties. nih.gov This model demonstrated the ability to reproduce experimental results of side-reactions in electrochemical cells. nih.gov

For molecules containing a nitrile group, such as this compound, machine learning can be applied to predict their reactivity towards nucleophiles. The reactivity of nitrile-containing compounds with cysteine, for example, has been studied using a combination of computational and experimental methods, providing a basis for developing predictive models. nih.gov

Property Correlation (Quantitative Structure-Activity/Property Relationship - QSAR/QSPR):

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of machine learning that correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. researchgate.net These models are represented by a mathematical equation that can be used to predict the properties of new compounds. researchgate.net

For example, a machine learning-based QSAR model was developed for benzimidazole (B57391) derivatives to predict their inhibition efficiency as corrosion inhibitors. researchgate.netnih.gov This model, using a support vector machine (SVM) algorithm, achieved a high correlation coefficient (R) of 0.9589 and a low root-mean-square error (RMSE) of 4.45, indicating a strong predictive performance. nih.gov Such models can be used to design new molecules with desired properties.

The table below illustrates the performance of a machine learning model for predicting the inhibition efficiency of benzimidazole derivatives, showcasing the types of metrics used to evaluate such models.

| Machine Learning Model | Kernel | Descriptors | Correlation Coefficient (R) | Root-Mean-Square Error (RMSE) |

| Support Vector Machine (SVM) | Poly | 11 | 0.9589 | 4.45 |

This table presents data from a study on benzimidazole derivatives and is intended to be illustrative of the application of machine learning in chemical property prediction. nih.gov

While no specific machine learning models have been published for this compound, the methodologies described are readily applicable to predict its reactivity and various physicochemical and biological properties, provided a suitable training dataset is available.

Conclusion

4-(4-Cyanophenyl)-4-oxobutyronitrile represents a strategically important molecule in the field of advanced organic chemistry. Its synthesis, likely achievable through a Friedel-Crafts acylation followed by nitrile formation, provides access to a bifunctional building block with multiple reactive sites. The compound's potential as a precursor to a variety of heterocyclic compounds, particularly pyridazinones, underscores its value in the development of new synthetic methodologies and in the construction of molecules with potential biological relevance. As the demand for complex and diverse chemical entities continues to grow, the utility of versatile building blocks like this compound is poised to become increasingly significant.

Mechanistic Elucidation of Reactions Involving 4 4 Cyanophenyl 4 Oxobutyronitrile

Reaction Pathways and Key Intermediates in Synthetic Transformations

The unique arrangement of functional groups in 4-(4-cyanophenyl)-4-oxobutyronitrile dictates its reactivity, allowing for a diverse range of synthetic transformations. These reactions primarily involve nucleophilic additions to the carbonyl and nitrile moieties, reactions at the alpha-hydrogens, and modifications of the aromatic ring.

Nucleophilic Additions to Carbonyl and Nitrile Groups

The electrophilic nature of the carbonyl carbon and the nitrile carbon in this compound makes them susceptible to attack by nucleophiles.

The reaction with hydrazine (B178648) derivatives, for instance, leads to the formation of pyridazine (B1198779) heterocycles. The mechanism commences with a nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine on the nitrile carbon. Tautomerization of the resulting cyclic intermediate yields the stable pyridazine ring system. This pathway is a common strategy for the synthesis of various pyridazine derivatives. organic-chemistry.orgliberty.educhemtube3d.com

Similarly, reactions with other nucleophiles can be envisioned. For example, Grignard reagents or organolithium compounds could add to the carbonyl group to form tertiary alcohols after acidic workup. The nitrile group can also undergo nucleophilic addition, although it is generally less reactive than the ketone. Strong nucleophiles or catalyzed reactions are often required for the transformation of the nitrile group.

Reactivity of Alpha-Hydrogens (e.g., Enolization, Aldol-type Reactions, Alkylation)

The methylene (B1212753) protons alpha to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in several carbon-carbon bond-forming reactions.

Enolization is the first step in these transformations, establishing an equilibrium between the keto and enol forms of the compound. This process is crucial for subsequent reactions.

Aldol-type reactions , such as the Knoevenagel condensation, can occur when the enolate reacts with an aldehyde or another ketone. wikipedia.orgmdpi.comacgpubs.orgnih.govresearchgate.net The mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile, forming an aldol (B89426) addition product. Subsequent dehydration often occurs, leading to the formation of an α,β-unsaturated system.

Alkylation at the alpha-position can be achieved by treating the enolate with an alkyl halide. This SN2 reaction allows for the introduction of various alkyl groups at the carbon adjacent to the carbonyl group, providing a route to a wide range of substituted derivatives.

Aromatic Ring Functionalization and Substitution Reactions

The cyanophenyl group in this compound can undergo electrophilic and nucleophilic aromatic substitution reactions, although the cyano group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Conversely, the electron-withdrawing nature of the cyano group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) , particularly at the ortho and para positions relative to the cyano group. However, since the cyano group is at the para position of the butanoyl chain, this type of reaction would require a suitable leaving group on the aromatic ring, which is not present in the parent molecule. Derivatization of the aromatic ring would be necessary to introduce such a leaving group.

Mechanistic Aspects of Derivatization Reactions Leading to Functionalized Analogues

The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of various functionalized analogues, including important heterocyclic systems.

One notable derivatization is its potential application in the Gewald reaction for the synthesis of substituted 2-aminothiophenes. researchgate.netresearchgate.netorganic-chemistry.orgarkat-usa.orgorganic-chemistry.org In this multi-component reaction, this compound would act as the ketone component. The proposed mechanism begins with a Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., malononitrile) in the presence of a base to form an α,β-unsaturated dinitrile intermediate. Elemental sulfur then adds to the enolate of this intermediate. Subsequent intramolecular cyclization, involving the attack of the sulfur on one of the nitrile groups, followed by tautomerization, yields the final 2-aminothiophene product.

Another significant derivatization pathway involves intramolecular cyclization reactions. For instance, the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, could potentially be utilized if the molecule is modified to contain two nitrile groups. This reaction involves the base-catalyzed intramolecular condensation of dinitriles to form an enamine, which upon hydrolysis, yields a cyclic ketone.

Furthermore, the synthesis of pyrazole (B372694) derivatives is another important derivatization. organic-chemistry.orgnih.govresearchgate.netmdpi.comnih.gov This can be achieved by reacting this compound with hydrazine. The reaction likely proceeds through the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization involving the nitrile group, similar to the pyridazine synthesis, but leading to a five-membered pyrazole ring. The exact regioselectivity of the cyclization would depend on the reaction conditions and the nature of the hydrazine derivative used.

Below is a table summarizing the key reactive sites of this compound and the types of reactions they undergo.

| Reactive Site | Type of Reaction | Key Intermediates | Potential Products |

| Carbonyl Group | Nucleophilic Addition | Hemiacetal/Hemiketal, Hydrazone | Alcohols, Pyridazines, Pyrazoles |

| Nitrile Group | Nucleophilic Addition | Imine anion | Amines, Heterocycles |

| Alpha-Hydrogens | Deprotonation | Enolate | Alkylated products, Aldol adducts, Thiophenes |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Sigma complex | Substituted aromatic derivatives |

A second table details some of the important named reactions that can be applied to this compound for the synthesis of functionalized analogues.

| Named Reaction | Reactants | Key Mechanistic Steps | Product Class |

| Gewald Reaction | Ketone, Active Methylene Nitrile, Sulfur, Base | Knoevenagel condensation, Sulfur addition, Cyclization, Tautomerization | 2-Aminothiophenes |

| Knoevenagel Condensation | Ketone, Active Methylene Compound, Base | Enolate formation, Nucleophilic addition, Dehydration | α,β-Unsaturated compounds |

| Pyridazine Synthesis | 1,4-Dicarbonyl compound, Hydrazine | Hydrazone formation, Intramolecular cyclization | Pyridazines |

| Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Hydrazone formation, Intramolecular cyclization | Pyrazoles |

Advanced Applications and Functional Materials Development

Role as a Key Synthetic Building Block for Complex Organic Molecules

4-(4-Cyanophenyl)-4-oxobutyronitrile is a potent synthon, or building block, for constructing more elaborate molecular architectures. The presence of two distinct and reactive functional groups allows for sequential and selective chemical transformations, providing pathways to a wide array of complex structures.

Chemoselectivity—the ability to react one functional group in the presence of another—is a cornerstone of modern organic synthesis. This compound presents a classic case for such selectivity, containing both a ketone and a nitrile. acs.orgacs.orgnih.gov

The nitrile group can serve as a precursor to a new ketone through reactions with organometallic reagents like Grignard or organolithium compounds, followed by aqueous hydrolysis. libretexts.org To ensure selectivity, the existing carbonyl group would typically be protected first (e.g., by converting it to a ketal), preventing it from reacting. Once the new ketone is formed from the nitrile, the protecting group can be removed, yielding a 1,5-diketone.

Conversely, the ketone function can be selectively targeted. Its reaction with a primary amine under dehydrating conditions leads to the formation of a ketimine. This transformation generally leaves the less reactive nitrile group intact, demonstrating the utility of this building block in creating molecules with diverse nitrogen-containing functionalities.

| Target Functional Group | Selective Reagent | Resulting Structure | Notes |

|---|---|---|---|

| Nitrile (C≡N) | 1. Organometallic (R-MgBr) 2. H₃O⁺ | New Ketone (C=O) | Requires prior protection of the existing ketone group. |

| Ketone (C=O) | Primary Amine (R-NH₂) | Ketimine (C=N-R) | Nitrile group remains unreacted under typical imine formation conditions. |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to pharmaceuticals and materials science. Activated nitriles are highly versatile intermediates for synthesizing these structures. longdom.orgresearchgate.net In this compound, the methylene (B1212753) (CH₂) group adjacent to the nitrile is "activated" by the electron-withdrawing nature of both the nitrile and the ketone, making its protons acidic and the carbon a potent nucleophile.

This reactivity is exploited in various cyclization reactions:

Pyridazine (B1198779) Synthesis: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of six-membered di-nitrogen heterocycles, such as pyridazines. The reaction proceeds through the initial formation of a hydrazone at the ketone, followed by intramolecular cyclization involving the nitrile group.

Thiophene (B33073) Synthesis (Gewald Reaction): While the classic Gewald reaction involves an α-cyano ketone, the underlying principles can be applied to related structures. The reaction of the keto-nitrile with elemental sulfur and a suitable amine can serve as a pathway to highly substituted thiophenes, which are valuable electronic materials. longdom.org

Pyrrole and Pyridine Synthesis: The activated methylene group and the carbonyl function provide the necessary components for various condensation strategies to build five- and six-membered nitrogen-containing rings.

| Co-reactant | Resulting Heterocycle | Key Reaction Type |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Substituted Pyridazine | Condensation/Cyclization |

| Elemental Sulfur, Amine | Substituted Thiophene | Gewald-type Reaction |

| α-Haloketones | Substituted Furan/Pyrrole | Paal-Knorr/Hantzsch-type Synthesis |

Applications in Materials Science

The distinct electronic properties conferred by the 4-cyanophenyl group make this compound and its derivatives attractive for the development of advanced functional materials.

In the field of organic electronics, molecular design is paramount for controlling charge transport and device performance. The 4-cyanophenyl motif is a well-established component in materials designed for Organic Light-Emitting Diodes (OLEDs). cnrs.fr

Specifically, compounds containing cyano groups are often used as Electron Transport Materials (ETMs). nih.govsemanticscholar.org The strong electron-withdrawing nature of the nitrile (–C≡N) group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the material. A low LUMO level is critical for facilitating the injection of electrons from the device's cathode and ensuring efficient transport of these electrons to the emissive layer where they combine with holes to generate light. researchgate.net

Furthermore, the rigid and polar nature of the cyanophenyl unit contributes to desirable morphological and thermal stability in the solid state, which is crucial for the operational lifetime of an OLED device. nih.gov While this compound itself is a building block rather than a final device component, it provides a readily available scaffold for constructing more complex, conjugated molecules that can function as high-performance ETMs or as electron-accepting units in materials for organic solar cells.

Smart materials that respond to external stimuli are at the forefront of sensor and imaging technology. The structural elements of this compound make it a promising precursor for two important classes of responsive materials.

Chromophores with Aggregation-Induced Emission (AIE): AIE is a photophysical phenomenon where non-luminescent molecules are induced to emit light intensely upon aggregation. nih.gov This effect is often caused by the Restriction of Intramolecular Motion (RIM). Molecules exhibiting AIE, known as AIEgens, commonly feature rotatable parts, such as phenyl rings. rsc.orgshuaigroup.net The 4-cyanophenyl group in a larger molecular construct can act as a rotor in solution, dissipating energy non-radiatively. In an aggregated state or in the solid phase, the rotation of this group is hindered, which blocks the non-radiative decay pathway and activates fluorescence. mdpi.comresearchgate.net Thus, derivatives of this compound can be designed as AIEgens for applications in bio-imaging and chemical sensing.

pH-Sensors: The development of pH-responsive materials relies on incorporating acidic or basic sites that can be protonated or deprotonated, leading to a change in the molecule's electronic structure and, consequently, its color or fluorescence. The nitrile nitrogen and the ketone oxygen in the this compound structure are Lewis basic sites. When integrated into a larger conjugated system, protonation of these sites in an acidic environment could alter the molecule's intramolecular charge transfer (ICT) characteristics, causing a detectable shift in its absorption or emission spectrum. This principle allows for its use as a building block for colorimetric or fluorescent pH sensors.

Supramolecular Assembly and Recognition

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying how non-covalent interactions guide molecules to self-assemble into larger, ordered structures. nih.gov The principles of crystal engineering leverage these interactions to design solids with desired properties. ias.ac.in The 4-cyanophenyl group is an excellent directional controller in supramolecular assembly. nih.gov

The terminal nitrogen atom of the nitrile group is a strong hydrogen bond acceptor and can participate in various non-covalent interactions, including C–H···N and O–H···N hydrogen bonds. nih.gov These interactions are highly directional and are pivotal in guiding the packing of molecules in the solid state. nih.gov

Additionally, the aromatic phenyl ring is capable of engaging in π-π stacking interactions. The electron-withdrawing cyano group polarizes the ring, facilitating favorable stacking arrangements with other aromatic systems. The combination of specific hydrogen bonding from the nitrile and broader π-π stacking from the phenyl ring makes the 4-cyanophenyl moiety a predictable and reliable unit for constructing complex supramolecular architectures, such as 1D chains, 2D layers, or 3D networks. nih.govacs.org These ordered assemblies are crucial for tuning the bulk properties of materials, including their electronic conductivity and optical response.

Exploration of Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, leading to novel material properties and applications. nih.gov While specific host-guest studies on this compound are not extensively documented, the cyanophenyl motif is a well-established component in the design of host molecules. Derivatives of this compound can be envisioned as either the host or the guest in a supramolecular complex.

The aromatic ring and the nitrile group can participate in various noncovalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are crucial for guest recognition and binding. mdpi.com For instance, the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene, could encapsulate a derivative of this compound. The stability of such a complex would be dictated by the complementarity in size, shape, and chemical properties between the host and the guest.

Conversely, derivatives of this compound could be incorporated into larger macrocyclic structures, thereby acting as hosts. The nitrile group, with its lone pair of electrons, could coordinate with metal ions or other electron-deficient guests. The cyanophenyl ring can also engage in π-stacking interactions with electron-rich aromatic guests. The stability and selectivity of these host-guest systems can be fine-tuned by chemical modification of the this compound backbone.

A study on the complexation of dicationic cycloparaphenylene ( nih.govCPP²⁺) as a guest within a larger neutral cycloparaphenylene ( mdpi.comCPP) as a host demonstrates the importance of electrostatic and charge-transfer interactions in stabilizing host-guest complexes. beilstein-journals.org This principle could be applied to derivatives of this compound, where modification to introduce charge could significantly enhance binding affinities.

Table 1: Potential Host-Guest Interactions with this compound Derivatives

| Interaction Type | Participating Moiety on Derivative | Potential Guest/Host | Driving Force |

|---|---|---|---|

| π-π Stacking | Cyanophenyl Ring | Aromatic Guests (e.g., benzene, pyrene) | Van der Waals forces, electrostatic interactions |

| Hydrogen Bonding | Carbonyl Oxygen, Nitrile Nitrogen (as acceptor) | Hydrogen-bond donors (e.g., water, alcohols) | Electrostatic attraction |

| Dipole-Ion | Nitrile Group | Cations (e.g., Li⁺, Na⁺) | Electrostatic attraction |

| Hydrophobic Interactions | Alkyl chains (if modified) | Hydrophobic pockets of macrocycles (e.g., cyclodextrins) | Entropy-driven |

Investigation of Molecular Self-Assembly Strategies Based on Noncovalent Interactions

Molecular self-assembly is a process where molecules spontaneously organize into well-defined structures through noncovalent interactions. The resulting supramolecular architectures can exhibit unique properties and functions. The this compound scaffold is well-suited for directing self-assembly due to the directional nature of the interactions involving the cyanophenyl group.

Crystal engineering studies of related cyanophenyl compounds provide significant insight into the potential self-assembly behavior of this compound derivatives. For example, the crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]benzenesulfonamide reveals that C–H⋯O and C–H⋯N hydrogen bonds are instrumental in linking molecules into layers. nih.gov These layers are further interconnected by C–H⋯π and van der Waals interactions. The nitrile group, in particular, is a key participant in forming these directional hydrogen bonds.

In another example, 3-cyanophenylboronic acid molecules are linked by O–H⋯O and O–H⋯N hydrogen bonds to form chains, which are then organized into a three-dimensional network by offset π–π stacking interactions. nih.gov This highlights the cooperative nature of multiple noncovalent interactions in dictating the final supramolecular architecture.

The self-assembly of biphenyl-cyanostilbenes into helical aggregates further demonstrates the potential for creating complex, chiral supramolecular polymers from cyanophenyl-containing building blocks. nih.gov The formation of these ordered structures is driven by a combination of hydrogen bonding and π-stacking, leading to materials with interesting chiroptical properties.

For derivatives of this compound, we can anticipate that similar noncovalent interactions will play a crucial role in their self-assembly. The planarity of the cyanophenyl group facilitates π–π stacking, while the nitrile and carbonyl groups can act as hydrogen bond acceptors.

Table 2: Noncovalent Interactions in the Crystal Structure of a Related Cyanophenyl Compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|---|---|

| O–H···O | O-H | O | 1.91 | 173 | x, 1/2-y, 1/2+z |

| O–H···N | O-H | N | 1.97 | 170 | 1-x, -y, 1-z |

Data derived from the crystal structure of 3-cyanophenylboronic acid. nih.gov

Design of Anion Receptors Utilizing the Nitrile Moiety and Other Interaction Sites

The design of synthetic receptors for anions is a significant area of supramolecular chemistry, with applications in sensing, catalysis, and environmental remediation. The electron-withdrawing nature of the nitrile group in this compound makes the adjacent C-H bonds on the aromatic ring more acidic and thus capable of acting as hydrogen bond donors for anion recognition.

The design of effective anion receptors often relies on the principle of preorganization, where multiple binding sites are held in a rigid conformation that is complementary to the target anion. Derivatives of this compound could be synthesized to include known anion-binding motifs such as ureas, thioureas, or amides. In such molecules, the cyanophenyl group could provide a rigid scaffold and also participate in weaker C–H···anion interactions.

Theoretical studies on nitrile-cation interactions show that the cyano bond becomes more polarized upon interaction with a cation. researchgate.net A similar polarization effect can be expected with anions, where the electron density of the anion would interact with the electrophilic carbon of the nitrile. The strength of this interaction would depend on the nature of the anion and the solvent.

Table 3: Potential Anion Interaction Sites in Functionalized this compound Derivatives

| Interaction Site | Type of Interaction | Target Anion | Rationale |

|---|---|---|---|

| Aromatic C-H adjacent to CN | C–H···Anion Hydrogen Bond | Halides (e.g., Cl⁻, Br⁻) | Increased acidity of C-H due to electron-withdrawing CN group. |

| Urea/Thiourea (B124793) Moiety (if functionalized) | N–H···Anion Hydrogen Bond | Oxyanions (e.g., CH₃COO⁻, H₂PO₄⁻) | Strong, directional hydrogen bonds. |

| Nitrile Carbon | Electrostatic/Lewis Acid-Base | Electron-rich anions | Electrophilic nature of the nitrile carbon. |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing environmentally benign and efficient methods for the synthesis of 4-(4-Cyanophenyl)-4-oxobutyronitrile. A key goal is to move beyond traditional synthetic pathways, which may involve harsh reagents and generate significant waste, towards greener alternatives.

One promising area of exploration is the use of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification requirements. rsc.org The development of a one-pot MCR strategy for this compound would represent a significant advancement in its sustainable production.

Another avenue for investigation is the application of heterogeneous catalysis. The use of solid-supported catalysts can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. nih.gov Research into novel nanocatalysts or supported metal catalysts could lead to highly selective and efficient synthetic routes to this compound and its derivatives. nih.gov Furthermore, exploring biocatalysis, using enzymes to mediate key synthetic steps, could offer a highly specific and environmentally friendly approach.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy | Design of a one-pot reaction involving precursors of the cyanophenyl and oxobutyronitrile moieties. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, process scalability | Development of novel solid-supported catalysts for key bond-forming reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Identification and engineering of enzymes for the stereoselective synthesis of chiral derivatives. |

Advanced Spectroscopic Probes and Methodologies for In Situ Analysis

Understanding the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new applications. Future research should focus on the development and application of advanced spectroscopic techniques for in situ analysis.

Techniques such as process analytical technology (PAT), incorporating probes like Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time monitoring of reaction progress. This allows for precise control over reaction parameters and a deeper understanding of intermediate formation and reaction pathways. The development of in situ methods for nitrile oxide generation and cycloaddition could also provide insights into the reactivity of the nitrile group. researchgate.net

Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as rapid-injection NMR, could be employed to study fast reactions involving this compound. These methods can provide detailed structural information on transient intermediates that are not observable through conventional analytical techniques.

| Spectroscopic Technique | Information Gained | Future Research Application |

| In Situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products | Optimization of synthetic routes and understanding reaction kinetics. |

| Advanced NMR (e.g., Rapid-Injection) | Structural elucidation of transient intermediates | Mechanistic studies of reactions involving the oxobutyronitrile chain. |

| Time-Resolved Spectroscopy | Monitoring of photoinduced processes | Investigation of the photophysical properties of derivatives for applications in optoelectronics. |

Computational Design of Functional Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, tailored properties. Future research should leverage these tools to design functional derivatives of this compound for a range of applications.

Density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. nih.gov This can guide synthetic efforts by identifying promising candidates with desired characteristics, such as specific absorption and emission wavelengths for optical materials or optimized binding affinities for biological targets. uliege.be

Molecular docking and dynamics simulations can be employed to design derivatives with potential applications in medicinal chemistry. By modeling the interactions of these compounds with biological targets, such as enzymes or receptors, it is possible to predict their potential as therapeutic agents. mdpi.com For instance, the nitrile group can act as a key interacting moiety within a protein's active site. nih.gov

| Computational Method | Predicted Properties | Target Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Design of novel dyes, sensors, and electronic materials. |

| Molecular Docking | Binding affinity and mode to biological targets | Discovery of potential drug candidates. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and stability of complexes | Understanding the mechanism of action of bioactive derivatives. |

Exploration of New Frontier Material Science Applications

The unique combination of a rigid cyanophenyl group and a flexible oxobutyronitrile chain makes this compound a promising scaffold for the development of advanced materials. A related compound, 4-(4-bromophenyl)-4-oxobutanenitrile, has shown utility in the synthesis of polymers and other advanced materials, suggesting similar potential for the cyanophenyl analogue. chemimpex.com

Future research could explore the incorporation of this molecule into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. The nitrile group can also serve as a reactive handle for post-polymerization modification, allowing for the introduction of additional functionalities.

Furthermore, the electronic properties of the cyanophenyl moiety suggest potential applications in organic electronics. Derivatives could be designed to function as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The exploration of its use in the creation of metal-organic frameworks (MOFs) could also lead to new materials for gas storage, separation, and catalysis.

Integration into Complex Supramolecular Systems for Advanced Functionality

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up construction of complex functional systems. The cyanophenyl group of this compound is an excellent candidate for directing supramolecular assembly through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

Future research should investigate the ability of this compound and its derivatives to form well-defined supramolecular structures, such as liquid crystals, gels, and co-crystals. The ability of cyanophenyl groups to participate in the formation of exotic networks like stacked layers and helical chains has been demonstrated in other systems. nih.gov By carefully designing the molecular structure, it may be possible to create stimuli-responsive materials that change their properties in response to external signals like light, heat, or the presence of specific analytes.

The integration of this molecule into host-guest systems, such as cyclodextrins or calixarenes, could also lead to the development of novel sensors or drug delivery vehicles. The well-defined cavities of macrocyclic hosts can encapsulate the cyanophenyl moiety, leading to changes in the spectroscopic properties of the system that can be used for sensing applications. frontiersin.orgresearchgate.net

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of 4-(4-Cyanophenyl)-4-oxobutyronitrile during synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for structural confirmation. NMR provides detailed information on proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Purity can be assessed via HPLC with UV detection, ensuring the absence of byproducts or unreacted precursors .

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer: Systematic optimization involves screening catalysts, solvents, and temperatures. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) with mild bases like K₂CO₃ can enhance nucleophilic substitution efficiency. Reaction monitoring via TLC or GC-MS helps identify ideal termination points. Crystallization from ethanol/water mixtures often improves yield and purity .

Q. What experimental approaches determine the solubility and stability of this compound in different solvents?

- Methodological Answer: Solubility is assessed by gravimetric analysis in solvents like DMSO, THF, or chloroform. Stability studies involve HPLC or NMR to track decomposition under varying pH, temperature, or light exposure. Accelerated stability testing at elevated temperatures (40–60°C) can predict long-term behavior .

Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?

- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; store in airtight containers under inert gas. Emergency procedures include immediate washing with water for spills and medical consultation for exposure. Waste disposal must follow hazardous chemical guidelines .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring of 4-oxobutyronitrile derivatives influence reactivity and physicochemical properties?

- Methodological Answer: Electron-withdrawing groups (e.g., -Br, -I) increase electrophilicity at the carbonyl group, enhancing nucleophilic attack. Substituent effects are quantified via Hammett σ constants or computational DFT calculations. Comparative studies of derivatives (e.g., bromo, iodo, methoxy) reveal trends in melting points and solubility .

Q. What mechanistic insights exist for cyclization reactions involving this compound as a precursor?

- Methodological Answer: Acid- or base-mediated cyclization forms fused heterocycles. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) or in-situ IR spectroscopy track intermediate enol formation. Conformational analysis via X-ray crystallography clarifies ring-closure pathways .

Q. How can computational chemistry predict the electronic properties of this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions. Solvent effects are modeled using COSMO-RS .

Q. What role does X-ray crystallography play in resolving structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction confirms bond lengths, angles, and stereochemistry. For example, torsion angles between the cyanophenyl and oxobutyronitrile moieties reveal conjugation effects. Data refinement software (e.g., SHELXL) resolves disorder in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。